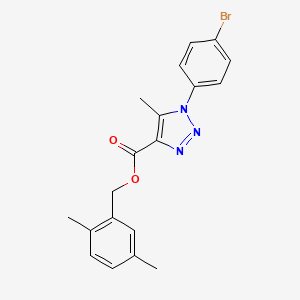
2,5-dimethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, also known as DMBCM, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. DMBCM is a triazole-based compound that possesses unique structural and chemical properties that make it a promising candidate for a wide range of applications.
Wissenschaftliche Forschungsanwendungen
Triazole Derivatives: A Versatile Class of Compounds
Triazole derivatives, including the specific compound "2,5-dimethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate," are recognized for their broad spectrum of biological activities. These activities span antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties, highlighting their potential in diverse scientific research applications. Triazoles have been extensively studied for their ability to interact with a variety of biological targets, making them promising candidates for developing new chemical entities and pharmaceuticals (Ferreira et al., 2013).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of triazole derivatives, including 1,2,4-triazole compounds, are particularly noteworthy. These compounds have been found to demonstrate significant antimicrobial and antifungal efficacy against various pathogens, including Staphylococcus aureus and Candida albicans. This highlights their potential as lead compounds in the development of new antimicrobial and antifungal agents, addressing the urgent need for novel therapies against resistant strains of bacteria and fungi (Ohloblina, 2022).
Cancer Research
Triazole derivatives are also being explored for their anticancer properties. The incorporation of the triazole ring into hybrid molecules has shown promising results in cancer control, particularly in overcoming drug resistance in cancer treatment. These findings underscore the potential of triazole-containing hybrids as valuable therapeutic agents for the treatment of various cancers, encouraging further investigation into their mechanism of action and efficacy (Xu et al., 2019).
Corrosion Inhibition
Beyond biomedical applications, triazole derivatives are known for their effectiveness as corrosion inhibitors for metals and alloys. The 1,2,3-triazole derivatives, in particular, have demonstrated good efficiency in protecting metals from corrosion in acidic media. This property makes them suitable for use in various industrial applications, including in the development of coatings and treatments that extend the life of metal components (Hrimla et al., 2021).
Eigenschaften
IUPAC Name |
(2,5-dimethylphenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-12-4-5-13(2)15(10-12)11-25-19(24)18-14(3)23(22-21-18)17-8-6-16(20)7-9-17/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHFZFFOAYCQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,5-dimethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2555080.png)
![Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B2555081.png)
![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N,N-dimethylacetamide](/img/structure/B2555085.png)
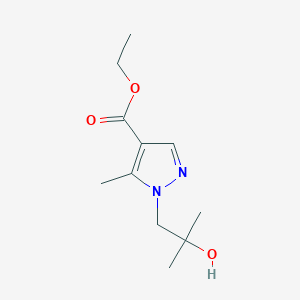
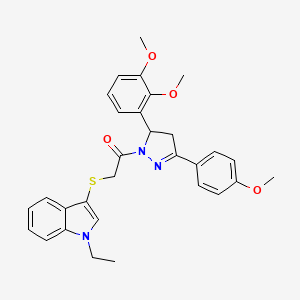
![[1,2]Thiazolo[3,4-b]pyrazin-3-amine](/img/structure/B2555090.png)
![N-(2-benzoyl-4-chlorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2555092.png)
![N-[(3-methoxyphenyl)-(pentanoylamino)methyl]pentanamide](/img/structure/B2555095.png)
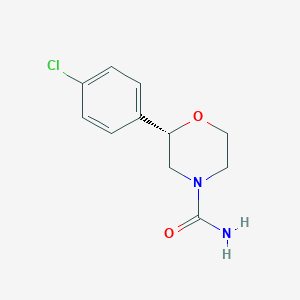
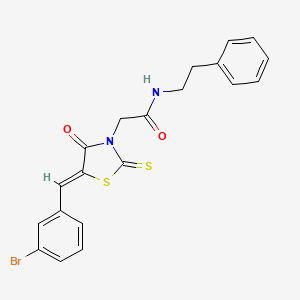

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide](/img/structure/B2555100.png)
![(1R,4r)-4-(benzo[d]oxazol-2-yl)cyclohexan-1-amine](/img/structure/B2555102.png)
![2-(2-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2555103.png)